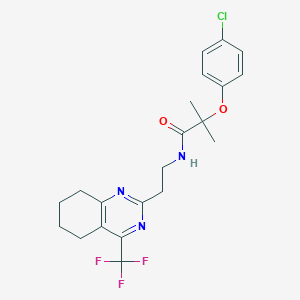

2-(4-chlorophenoxy)-2-methyl-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-chlorophenoxy)-2-methyl-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)propanamide is a useful research compound. Its molecular formula is C21H23ClF3N3O2 and its molecular weight is 441.88. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Quinazoline Derivatives in Antimicrobial and Antifungal Agents

Quinazoline derivatives exhibit potential as antimicrobial and antifungal agents. For instance, certain synthesized quinazolines have demonstrated antibacterial and antifungal activities against various strains such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Staphylococcus pyogenes, Candida albicans, Aspergillus niger, and Aspergillus clavatus. This highlights the relevance of quinazoline compounds in developing new antimicrobial agents with potential applications in treating infectious diseases (Desai, Shihora, & Moradia, 2007).

Antitumor Properties and Molecular Docking Studies

Quinazoline compounds have also been recognized for their antitumor properties. A series of 3-benzyl-substituted-4(3H)-quinazolinones were synthesized and evaluated for in vitro antitumor activity, revealing significant potency against various cancer cell lines. Molecular docking studies further suggested that these compounds could be effective in inhibiting specific kinases involved in cancer progression, presenting a promising avenue for cancer treatment (Al-Suwaidan et al., 2016).

Corrosion Inhibition

Quinazoline derivatives have also been identified as effective corrosion inhibitors. For instance, certain compounds demonstrated high inhibition efficiency on mild steel in a corrosive medium, suggesting potential applications in protecting industrial materials from corrosion-related damage. Electrochemical and surface analysis methods confirmed the formation of protective layers on the metal surface, indicating the practical utility of these compounds in corrosion prevention technologies (Kumar et al., 2020).

Synthesis and Characterization of Novel Derivatives

Research has also focused on synthesizing and characterizing novel quinazoline derivatives to explore their potential applications further. Studies have reported the synthesis of various derivatives, offering insights into their chemical properties and potential applications in different domains, including medicinal chemistry and material science (Avetisyan, Aleksanyan, & Pivazyan, 2003).

Mechanism of Action

Target of Action

It’s known that similar compounds often interact with specific proteins or enzymes in the body, altering their function .

Mode of Action

It’s likely that it interacts with its target(s) in a way that modifies their activity, leading to changes in cellular processes .

Biochemical Pathways

It’s common for such compounds to influence multiple pathways, leading to a range of downstream effects .

Pharmacokinetics

These properties greatly influence the bioavailability of the compound, determining how much of it reaches the target site in the body .

Result of Action

It’s likely that its interaction with its target(s) leads to changes in cellular processes, potentially influencing health outcomes .

Action Environment

Environmental factors can greatly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its target(s) and how stable it remains over time .

properties

IUPAC Name |

2-(4-chlorophenoxy)-2-methyl-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23ClF3N3O2/c1-20(2,30-14-9-7-13(22)8-10-14)19(29)26-12-11-17-27-16-6-4-3-5-15(16)18(28-17)21(23,24)25/h7-10H,3-6,11-12H2,1-2H3,(H,26,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQZCLLCCQBIYHV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)NCCC1=NC2=C(CCCC2)C(=N1)C(F)(F)F)OC3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClF3N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-[1-oxo-4-phenyl-2(1H)-phthalazinyl]propanoate](/img/structure/B2409863.png)

![2-{[1-(4-bromophenyl)-1H-pyrrol-3-yl]methylene}malononitrile](/img/structure/B2409867.png)

![2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-phenylacetamide](/img/no-structure.png)

![2-Chloro-1-[4-[(5-methyl-1,2-oxazol-3-yl)methylidene]piperidin-1-yl]propan-1-one](/img/structure/B2409873.png)

![N-(2,4-difluorophenyl)-2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2409874.png)

![1-[2-Oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetyl]piperidine-4-carboxamide](/img/structure/B2409878.png)

![2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-[4-(methylsulfanyl)benzyl]acetamide](/img/structure/B2409879.png)

![4-benzyl-N-[3-(1H-imidazol-1-yl)propyl]-5-oxomorpholine-3-carboxamide](/img/structure/B2409881.png)

![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,4,6-trimethylpyrimidin-2-amine](/img/structure/B2409883.png)